5-bromo-1H-indole-1-carbodithioic acid
Description
Strategic Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry
The indole nucleus is a quintessential heterocyclic scaffold that holds a position of prominence in the fields of organic and medicinal chemistry. nih.govevitachem.com Its widespread occurrence in nature, from the essential amino acid tryptophan to a vast array of alkaloids and plant hormones, underscores its fundamental role in biological processes. nih.govalkalisci.com This natural prevalence has inspired chemists to recognize the indole framework as a "privileged scaffold," a molecular structure that is capable of binding to a diverse range of biological targets with high affinity. alkalisci.com
The strategic importance of the indole scaffold lies in its unique combination of structural and electronic features. The bicyclic aromatic system possesses a high degree of chemical reactivity, allowing for functionalization at multiple positions. nih.gov The indole nitrogen, for instance, can be readily alkylated or acylated, and its acidic nature plays a crucial role in hydrogen bonding interactions with biological macromolecules. alkalisci.com The benzene (B151609) and pyrrole (B145914) rings are susceptible to electrophilic substitution, enabling the introduction of a wide variety of substituents to fine-tune the molecule's steric and electronic properties. researchgate.net
This chemical versatility has been extensively exploited in drug discovery, leading to a multitude of approved therapeutic agents and clinical candidates for a wide spectrum of diseases. beilstein-archives.org Indole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. evitachem.combeilstein-archives.org The ability of the indole scaffold to serve as a versatile template for the design of compounds targeting different pharmacological endpoints solidifies its enduring strategic significance in the quest for new chemical entities with therapeutic value. nih.govresearchgate.net
Foundational Principles and Diverse Applications of Dithiocarbamate (B8719985) Moieties in Chemical Synthesis and Ligand Design
Dithiocarbamates are a class of organosulfur compounds characterized by the −NCS₂ functional group. sigmaaldrich.comscientificlabs.ie Their synthesis is typically straightforward, commonly involving the reaction of a primary or secondary amine with carbon disulfide. scientificlabs.iechemsrc.com A key feature of dithiocarbamates is their exceptional ability to act as chelating ligands for a wide array of metal ions. sigmaaldrich.comscientificlabs.ie The two sulfur atoms can coordinate to a metal center in a bidentate fashion, forming stable metal complexes. sigmaaldrich.com This strong chelating ability is fundamental to many of their applications.
In chemical synthesis, dithiocarbamates serve as versatile intermediates and reagents. scientificlabs.ie They have been employed as precursors for the synthesis of metal sulfide (B99878) nanoparticles and as agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization. sigmaaldrich.com Their reactivity also allows for their use in the synthesis of other organic compounds. scientificlabs.ie
The applications of dithiocarbamates are remarkably diverse, spanning across various scientific and industrial domains. In medicinal chemistry, dithiocarbamate derivatives and their metal complexes have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. sigmaaldrich.comsigmaaldrich.com Their ability to inhibit enzymes and interact with biological targets is a key aspect of their therapeutic potential. chemsrc.com In industry, they are utilized as vulcanization accelerators in rubber production, froth flotation collectors in mining, and as components of pesticides in agriculture. sigmaaldrich.comchemsrc.com Furthermore, their strong interaction with metals makes them effective for the removal of heavy metals from the environment. scientificlabs.ie The unique coordination chemistry and reactivity of the dithiocarbamate moiety ensure its continued importance in both fundamental and applied chemical research.
Contextualization and Research Rationale for 5-Bromo-1H-indole-1-carbodithioic Acid
The research rationale for investigating this compound stems from the strategic combination of the 5-bromoindole (B119039) and dithiocarbamate functionalities. The introduction of a bromine atom at the C-5 position of the indole ring is a common strategy in medicinal chemistry to enhance biological activity. Bromination can alter the lipophilicity, metabolic stability, and electronic properties of the indole scaffold, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
While direct and extensive research on this compound itself is limited in the public domain, its potassium salt, potassium 5-bromo-1H-indole-1-carbodithioate, has been identified as an organic photocatalyst. sigmaaldrich.comscientificlabs.ie This finding suggests that the dithiocarbamate moiety attached to the indole nitrogen imparts specific electronic properties that enable it to participate in photoredox catalysis. Specifically, it has been shown to activate alkyl electrophiles through an SN2 pathway. sigmaaldrich.com
The existence and application of its potassium salt provide a strong impetus for the study of the parent acid. The acid form could serve as a key precursor for the synthesis of the salt and other derivatives. Furthermore, the free acid may exhibit its own unique chemical reactivity and biological properties. The contextualization of this compound at the nexus of indole chemistry, dithiocarbamate functionality, and photocatalysis provides a compelling rationale for its further synthesis, characterization, and exploration in various fields of chemical research.
Physicochemical Properties
While detailed experimental data for this compound is not widely available, some properties can be inferred from available data for its potassium salt and related compounds.
Table 1: Physicochemical Properties of this compound and its Potassium Salt
| Property | Value (this compound) | Value (Potassium 5-bromo-1H-indole-1-carbodithioate) |
| CAS Number | 2259877-94-4 chemsrc.com | Not explicitly available, but the product is sold under various identifiers. |
| Molecular Formula | C₉H₆BrNS₂ chemsrc.com | C₉H₅BrKNS₂ sigmaaldrich.com |
| Molecular Weight | 272.2 g/mol chemsrc.com | 310.28 g/mol sigmaaldrich.com |
| Appearance | Not documented | Powder or crystals sigmaaldrich.com |
| Melting Point | Not available | 179-185 °C sigmaaldrich.com |
| Storage Temperature | Not specified | 2-8°C sigmaaldrich.com |
Detailed Research Findings
As previously noted, specific research focused solely on this compound is limited. However, research on its potassium salt provides insight into its potential reactivity.
A key finding is the application of potassium 5-bromo-1H-indole-1-carbodithioate as an organic photocatalyst. sigmaaldrich.com This indicates that the molecule can absorb light and facilitate chemical reactions. The mechanism is proposed to involve the activation of alkyl electrophiles via an SN2 pathway, which is a fundamental reaction type in organic chemistry. sigmaaldrich.com This catalytic activity highlights the potential of the 5-bromo-1H-indole-1-carbodithioate scaffold in synthetic organic chemistry.
The synthesis of related 5-bromoindole derivatives has been extensively studied. For instance, the synthesis of 5-bromoindole itself can be achieved through various methods, often starting from indole and employing a suitable brominating agent. researchgate.net The introduction of substituents at the N-1 position of the indole ring, such as the carbodithioic acid group, typically involves deprotonation of the indole nitrogen followed by reaction with an appropriate electrophile, in this case, carbon disulfide.
While no specific biological studies on this compound have been found, the broader classes of indole and dithiocarbamate compounds are rich in biological activity. Indole phytoalexins containing a dithiocarbamate group, for example, have been investigated for their anticancer properties. The 5-bromo substitution on other indole derivatives has also been shown to enhance their biological effects. This suggests that this compound could be a candidate for biological screening.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNS2 |
|---|---|
Molecular Weight |
272.2 g/mol |
IUPAC Name |
5-bromoindole-1-carbodithioic acid |
InChI |
InChI=1S/C9H6BrNS2/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13/h1-5H,(H,12,13) |
InChI Key |
JLCAJEDNAWJGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C(=S)S)C=C1Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1h Indole 1 Carbodithioic Acid and Its Precursors
Elaboration of the 5-Bromoindole (B119039) Core
The creation of the 5-bromoindole nucleus is a critical first step, for which several methodologies have been developed. These can be broadly categorized as either direct, regioselective bromination of the pre-formed indole (B1671886) ring or convergent strategies where the bromine atom is incorporated into a precursor that is later cyclized to form the indole structure.
Regioselective Bromination Approaches to 1H-Indole
Direct electrophilic bromination of the indole ring is complicated by the high reactivity of the pyrrole (B145914) moiety, which typically leads to substitution at the C3 position. escholarship.orgfiveable.me To achieve selective bromination at the C5 position on the benzene (B151609) ring, a protection-deprotection strategy is often employed. This multi-step sequence ensures high regioselectivity, preventing the formation of undesired isomers.
A common industrial approach involves an initial sulfonation of indole, followed by acylation and then bromination. One patented method dissolves indole in an alcoholic solvent and reacts it with an aqueous solution of sodium or potassium bisulfite to form an intermediate. google.com This intermediate is then acylated using a reagent like acetic anhydride (B1165640) or chloroacetyl chloride. google.comgoogle.com The resulting acylated compound is then subjected to bromination using elemental bromine at low temperatures (0-5 °C) to control reactivity and prevent the formation of byproducts. google.comerowid.org Finally, the protecting groups are removed under basic conditions, typically by refluxing with sodium hydroxide (B78521) or potassium hydroxide, to yield the desired 5-bromoindole. google.com
Various brominating agents can be utilized, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) bromide perbromide. chiba-u.jpresearchgate.net The choice of reagent and reaction conditions, such as solvent and temperature, significantly influences the outcome. For instance, reacting ethyl methoxyindole-2-carboxylates with bromine in acetic acid results in bromination on the benzene ring, whereas using NBS in dimethylformamide leads to substitution at the C3 position. researchgate.net
| Step | Reagents & Conditions | Purpose | Yield | Ref |
| Sulfonation | Indole, Sodium Bisulfite, Ethanol (B145695)/Water, 25°C, 17h | Protection of the C2-C3 double bond | 97% | erowid.org |
| Acylation | Sodium 1-Acetyl Indoline-2-Sulfonate, Acetic Anhydride, 70-90°C | N-Acylation to further deactivate the pyrrole ring | - | erowid.org |
| Bromination | Acylated Intermediate, Bromine, Water, 0-5°C | Regioselective bromination at the C5 position | - | erowid.org |
| Deprotection | Brominated Intermediate, 40% NaOH, 50°C, 12h | Removal of protecting groups to yield 5-bromoindole | 61% (overall) | erowid.org |
Convergent Synthetic Strategies for Advanced 5-Bromoindole Building Blocks
Convergent strategies build the 5-bromoindole skeleton from smaller, pre-functionalized fragments. The Fischer indole synthesis is a cornerstone of this approach, involving the acid-catalyzed cyclization of a (4-bromophenyl)hydrazine (B1265515) with an aldehyde or ketone. wikipedia.orgbhu.ac.in This method is highly versatile and has been used to synthesize a wide array of substituted indoles, including precursors for antimigraine drugs of the triptan class. wikipedia.org A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, expanding the scope of the reaction. wikipedia.org
Other notable convergent methods include:
The Gassman Indole Synthesis: A one-pot reaction that produces 3-thioalkoxyindoles from an aniline (B41778) derivative, which can then be desulfurized to yield the indole core. luc.edu
The Nenitzescu Indole Synthesis: This method provides a direct route to 5-hydroxyindoles via the condensation of a benzoquinone with a β-amino-α,β-unsaturated carbonyl compound. bhu.ac.in While not directly yielding 5-bromoindoles, it exemplifies a convergent approach to 5-substituted indoles.
The Bartoli Indole Synthesis: This reaction uses ortho-substituted nitroarenes and vinyl Grignard reagents to produce 7-substituted indoles. bhu.ac.in
The Bischler-Möhlau Indole Synthesis: An early method that laid the groundwork for functionalizing indoles.
These convergent syntheses are particularly valuable for creating complex or specifically substituted indoles that are not easily accessible through direct functionalization of the parent indole. nih.gov For example, the synthesis of the natural product minfiensine (B1236942) utilizes a Fischer indole synthesis as a key step. nih.gov
Construction of the 1-Carbodithioate Moiety
Once the 5-bromoindole core is obtained, the next phase is the introduction of the carbodithioate group at the N1 position. This transformation is typically achieved by reacting the indole nitrogen with carbon disulfide in the presence of a base.
Amination-Based Routes for the Formation of Indole Dithiocarbamates
The formation of dithiocarbamates is classically achieved through the reaction of a primary or secondary amine with carbon disulfide (CS₂). organic-chemistry.orgmdpi.com In the context of 5-bromo-1H-indole-1-carbodithioic acid, the NH group of the 5-bromoindole ring acts as a secondary amine. The reaction proceeds by the nucleophilic attack of the indole nitrogen on the electrophilic carbon of CS₂. This process is generally conducted in the presence of a base, which deprotonates the indole NH, increasing its nucleophilicity and facilitating the formation of the dithiocarbamate (B8719985) anion. mdpi.comthieme-connect.com The resulting anion can then be isolated as a salt, such as the potassium salt.
While direct C-H sulfenylation of indoles with dithiocarbamates has been reported to occur at the C2 or C3 position, the synthesis of N-dithiocarbamates specifically involves the reactivity of the indole nitrogen. acs.org
Multi-Component Reactions for the Direct Installation of the Carbodithioate Group
Multi-component reactions (MCRs) offer an efficient pathway to synthesize dithiocarbamates in a single pot. researchgate.net A highly efficient and simple synthesis of dithiocarbamates involves the one-pot reaction of an amine, carbon disulfide, and an alkyl halide, often without a catalyst and under solvent-free conditions. acs.orgresearchgate.netorganic-chemistry.org
For the synthesis of the target acid or its salt, a two-component variation of this MCR is most relevant: the reaction of the amine (5-bromoindole) with carbon disulfide in the presence of a base. organic-chemistry.orgnih.gov This can be viewed as a three-component reaction where the third component is the base (e.g., KOH) that forms the final salt. Such reactions are known to be atom-economical and are applicable to a wide range of amines. organic-chemistry.orgacs.org Triflic acid has also been reported to promote the multi-component synthesis of S-benzyl dithiocarbamates from diazo compounds, CS₂, and secondary amines, highlighting the diverse conditions available for dithiocarbamate synthesis. rsc.orgrsc.org
| Reaction Type | Components | Conditions | Product | Ref |
| Two-Component | 5-Bromoindole, Carbon Disulfide | Base (e.g., KOH), Ethanol | Potassium 5-bromo-1H-indole-1-carbodithioate | mdpi.com |
| Three-Component (General) | Amine, Carbon Disulfide, Alkyl Halide | Solvent-free, Room Temperature | S-Alkyl Dithiocarbamate | acs.orgresearchgate.net |
| Three-Component (Aryl) | Aniline, Carbon Disulfide, Amine | Acetonitrile/Water, tert-Butyl Nitrite | S-Aryl Dithiocarbamate | thieme-connect.com |
| Three-Component (Diazo) | Diazo Compound, Carbon Disulfide, Amine | Triflic Acid, Dichloromethane (B109758) | Functionalized S-Benzyl Dithiocarbamate | rsc.orgrsc.org |
Optimization of Synthetic Conditions for the Preparation of Potassium 5-Bromo-1H-indole-1-carbodithioate
The synthesis of potassium dithiocarbamate salts requires careful optimization of reaction conditions to achieve high yield and purity. mdpi.com The primary method involves reacting the amine (5-bromoindole) with carbon disulfide in the presence of a strong base like potassium hydroxide (KOH). mdpi.com
Key parameters for optimization include:
Solvent: The choice of solvent is critical. While aprotic solvents can increase the reaction rate, the low solubility of KOH in these solvents presents a challenge. mdpi.com Ethanol or mixtures of ethanol and DMF have been found to be effective. mdpi.com
Reagent Concentration: To suppress side reactions, an excess of carbon disulfide is necessary. mdpi.com The relative concentrations of the reagents should ideally follow the condition: [CS₂] >> [RNH₂] > [Base]. mdpi.com
Method of Addition: A successful method involves the simultaneous addition of the 5-bromoindole solution and the KOH solution to a solution of carbon disulfide in ethanol. This technique helps maintain the optimal concentration gradient and leads to the precipitation of the final product as clean crystals. mdpi.com
The use of catalysts like potassium 2-oxoimidazolidine-1,3-diide has been reported for other indole-related reactions, suggesting that catalytic approaches could also be explored for optimizing dithiocarbamate synthesis. researchgate.net
Exploration of Advanced Synthetic Transformations
Recent advancements in synthetic organic chemistry offer novel avenues for the formation of carbon-sulfur bonds and the stereocontrolled synthesis of complex molecules. These advanced methods hold potential for the synthesis of this compound and its derivatives.
Mechanistic Studies of Carbon-Sulfur Bond Formation via Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forging chemical bonds under mild conditions. researchgate.netresearchgate.net This strategy relies on a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov The formation of carbon-sulfur bonds through photoredox catalysis has been extensively reviewed, with various sulfur sources and reaction pathways being explored. beilstein-journals.orgrsc.org
While the direct photocatalytic synthesis of this compound from 5-bromoindole and carbon disulfide has not been explicitly detailed, a plausible mechanistic pathway can be proposed for the synthesis of its S-alkylated derivatives (dithioesters), drawing parallels from known photoredox-catalyzed reactions involving xanthates and dithiocarbamates. nih.govacs.org
A hypothetical photoredox cycle for the formation of an S-alkylated derivative could proceed as follows:
Generation of the Dithiocarbamate Anion: this compound is first deprotonated by a suitable base to form the corresponding dithiocarbamate anion.
Photocatalyst Excitation: A photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye like Eosin Y) absorbs visible light and is promoted to an excited state.
Single-Electron Transfer (SET): The excited photocatalyst can be quenched through two primary pathways:
Oxidative Quenching: The excited photocatalyst oxidizes the dithiocarbamate anion via SET, generating a thiyl radical and the reduced form of the photocatalyst.
Reductive Quenching: Alternatively, the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species then reduces an alkyl halide (R-X) to generate an alkyl radical (R•).
Radical Coupling: The generated thiyl radical can then couple with an alkyl radical (formed via a parallel cycle or from a radical precursor) to form the S-alkylated dithiocarbamate product.
Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.
Mechanistic studies on related systems, such as the photoredox-catalyzed reactions of xanthates, support the feasibility of generating sulfur-centered radicals from dithiocarbonyl compounds and their subsequent participation in bond-forming reactions. nih.govacs.org The choice of photocatalyst, solvent, and light source is crucial for optimizing the reaction efficiency and selectivity. researchgate.net
Diastereoselective and Enantioselective Approaches in Carbodithioate Synthesis
The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules with high precision. For a molecule like this compound, stereoselectivity could be relevant if a chiral center is introduced, for example, by reacting the carbodithioate with a chiral electrophile. More intriguingly, the synthesis could be designed to create atropisomers.
Atropisomerism arises from restricted rotation around a single bond, leading to chiral molecules without a traditional stereocenter. In the context of N-substituted indoles, axial chirality can be established when bulky substituents on the nitrogen and at the C2/C7 positions of the indole ring hinder free rotation. unipr.itacs.org
An enantioselective approach to synthesizing derivatives of this compound could involve:
Asymmetric Catalysis: The use of a chiral catalyst to control the addition of the carbodithioate group or a subsequent functionalization. Chiral phosphoric acids, for instance, have proven effective in catalyzing enantioselective reactions involving indole derivatives. nih.govsciencedaily.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the 5-bromoindole precursor could direct the diastereoselective introduction of the carbodithioate group or its subsequent reaction. The auxiliary would then be cleaved to yield the enantiomerically enriched product.
While specific examples of diastereoselective or enantioselective synthesis of indole-1-carbodithioates are scarce, the principles established for other indole functionalizations provide a roadmap. For instance, the synthesis of axially chiral N,N'-bisindoles demonstrates that organocatalysis can effectively control the stereochemistry around the N-aryl bond. nih.gov A strategy for creating an axially chiral derivative of this compound might involve introducing a bulky, prochiral aryl group onto the sulfur atom of the carbodithioate, followed by a catalyst-controlled atroposelective cyclization or functionalization.
Table 2: Representative Enantioselective Synthesis of Indole Derivatives This table showcases data from the enantioselective synthesis of various indole derivatives, illustrating the effectiveness of chiral catalysts in achieving high enantiomeric excess (ee).
| Entry | Indole Substrate | Catalyst/Ligand | Reaction Type | Product ee (%) | Reference |
| 1 | 2-Arylindole | Chiral Phosphoric Acid | (3+2) Cycloaddition | 96 | nih.gov |
| 2 | Naphthol & Indole | Chiral PyBOX/Iron | Oxidative Cross-Coupling | up to 99 | beilstein-journals.org |
| 3 | Indolylmethanol | Chiral Phosphoric Acid | Atroposelective Arylation | up to 99 | unipr.it |
| 4 | 2,2-Disubstituted cyclopentane-1,3-dione & Phenylhydrazine | Chiral Phosphoric Acid | Fischer Indole Synthesis | up to 98 | sciencedaily.com |
Chemical Reactivity and Transformational Chemistry of 5 Bromo 1h Indole 1 Carbodithioic Acid
Reactions Governed by the Carbodithioate Functional Group
The indole-1-carbodithioate group, an analogue of dithiocarbamates, is a versatile functional group rich in sulfur chemistry. It serves as a powerful ligand for metal ions, a potential participant in radical reactions, and a valuable precursor for the synthesis of various sulfur-containing organic molecules.
Elucidation of Ligand Properties and Coordination Chemistry with Transition Metal Ions
The carbodithioate functional group is an excellent chelating agent for a wide array of transition metal ions due to the presence of two soft sulfur donor atoms. nih.govnih.gov This ability allows for the formation of stable metal complexes with diverse geometries. Research on analogous indole-1-carbodithioate systems, such as those derived from 5-nitroindole, has demonstrated their capacity to form complexes with general formulas like [M(L)₂Cl₂] and [Cu(L)₂]Cl₂, where 'L' represents the indole-1-carbodithioate ligand and 'M' is a transition metal such as Ni(II), Cu(II), or Zn(II). minarjournal.com
In these complexes, the carbodithioate ligand typically acts as a bidentate chelator, binding to the metal center through both sulfur atoms. nih.gov Spectroscopic and magnetic susceptibility measurements of related complexes have indicated the formation of octahedral and square planar geometries. For instance, complexes of (3-formyl-5-nitro-1H-indole-1-carbodithioate) with Ni(II) and Zn(II) have been shown to adopt an octahedral geometry, while the corresponding Cu(II) complex exhibits a square planar arrangement. minarjournal.com The electronic properties of the indole (B1671886) ring and its substituents can influence the coordination properties and the stability of the resulting metal complexes. The delocalization of the nitrogen lone pair into the dithiocarbamate (B8719985) moiety enhances the electron-donating ability of the sulfur atoms, leading to strong metal-ligand bonds. researchgate.net
Table 1: Coordination Chemistry of Representative Indole-1-carbodithioate Ligands with Transition Metals
| Ligand | Metal Ion | Resulting Complex General Formula | Observed Geometry |
| (3-formyl-5-nitro-1H-indole-1-carbodithioate) | Ni(II), Zn(II) | [M(L)₂Cl₂] | Octahedral |
| (3-formyl-5-nitro-1H-indole-1-carbodithioate) | Cu(II) | [Cu(L)₂]Cl₂ | Square Planar |
| (5-nitro-1H-indole-1-carbodithioate) | Ni(II), Cu(II), Zn(II) | [M(L)₂Cl₂] | Octahedral |
Data synthesized from a study on related nitro-substituted indole-1-carbodithioates. minarjournal.com
Investigation of Radical Pathways and Thiol-Ene/Thiol-Yne Transformations
The carbodithioate group can participate in radical reactions. Acyl dithiocarbamates, for instance, can serve as precursors to acyl radicals under appropriate conditions, which can then undergo further transformations like cyclizations. bham.ac.uk While specific studies on the radical reactions of 5-bromo-1H-indole-1-carbodithioic acid are not widely documented, the general principles of dithiocarbamate chemistry suggest its potential involvement in such pathways.
Furthermore, the carbodithioic acid can potentially be converted to the corresponding thiol. Thiols are well-known to participate in thiol-ene and thiol-yne reactions, which are powerful "click chemistry" transformations for the formation of carbon-sulfur bonds. wikipedia.org These reactions can proceed via either a free-radical addition or a Michael addition mechanism. wikipedia.org The radical-mediated thiol-ene reaction involves the addition of a thiyl radical to an alkene, resulting in an anti-Markovnikov product. youtube.com This process can be initiated by light, heat, or a radical initiator. wikipedia.org Such reactivity would allow for the conjugation of the 5-bromoindole (B119039) moiety to a wide range of alkene- or alkyne-containing molecules, highlighting its potential utility in materials science and bioconjugation. rsc.orgnih.gov
Role as a Versatile Precursor in Heterocyclic and Organosulfur Chemistry
Dithiocarbamates and their derivatives are valuable building blocks in organic synthesis, particularly for the construction of sulfur-containing heterocycles. nih.govthieme-connect.comtandfonline.com They can be transformed into thiolates under basic conditions, which can then undergo intramolecular cyclization to form various heterocyclic systems. thieme-connect.com This approach circumvents the issue of catalyst poisoning by sulfur, which can be a problem in transition-metal-catalyzed reactions. thieme-connect.com
A notable transformation is the direct C-H sulfenylation of indoles with dithiocarbamates, mediated by molecular iodine, to produce indole-dithiocarbamates. acs.org This transition-metal-free method allows for the formation of a C-S bond at the C2 or C3 position of the indole ring. acs.org This demonstrates the potential of the carbodithioate group to be involved in the synthesis of more complex, functionalized indole derivatives. The this compound, therefore, can be envisioned as a precursor for a variety of organosulfur compounds and fused heterocyclic systems.
Reactions at the 5-Bromoindole Nucleus
The 5-bromoindole core of the molecule retains the characteristic reactivity of the indole ring system, allowing for further functionalization through electrophilic substitution and modern cross-coupling methodologies.
Electrophilic Aromatic Substitution Reactivity on the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site. nih.gov The presence of substituents on the indole ring can influence the regioselectivity of these reactions. In 5-bromoindole, while the bromine atom is a deactivating group, it can direct incoming electrophiles. For example, 5-bromoindole has been shown to react with various electrophiles at the C3 position. nih.gov It has also been observed that under certain conditions, electrophilic attack can lead to ring-opening and subsequent recyclization to form different heterocyclic cores. minarjournal.com The dearomatization of indoles, including those with electron-withdrawing groups, can also be achieved through photoredox-mediated Giese-type transformations, allowing for the synthesis of substituted indolines. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Bromo-Substituent
The bromine atom at the C-5 position of the indole nucleus serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of 5-substituted indole derivatives.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, has been successfully applied to 5-bromoindole. bham.ac.uk This reaction allows for the introduction of aryl and heteroaryl groups at the C-5 position. Mild reaction conditions, sometimes at ambient temperatures, can be achieved using specific palladium catalysts, making this method suitable for the derivatization of sensitive substrates. bham.ac.ukwikipedia.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromoindole
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Ligand-free Pd-nanoparticles | 5-Phenylindole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 5-(Phenylethynyl)indole |
Data synthesized from various sources on cross-coupling reactions of 5-bromoindole. urfu.ruacs.org
Similarly, the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is effective for 5-bromoindole. urfu.ruacs.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, often at elevated temperatures, to afford 5-alkynylindoles. urfu.ru The ability to perform these cross-coupling reactions at the C-5 position, orthogonal to the reactivity at the carbodithioate group and the C3-position, underscores the synthetic utility of this compound as a multifunctional scaffold.
Functionalization and Derivatization Strategies at the Indole Nitrogen Atom (N-1)
The nitrogen atom at the N-1 position of the indole ring in this compound is already functionalized with a carbodithioic acid group. This initial functionalization directs further derivatization strategies away from typical N-H indole reactions and towards modifications of the carbodithioate moiety itself.
Common strategies for derivatizing similar N-functionalized indoles involve reactions at the sulfur atoms of the carbodithioate group. These can include alkylation, acylation, and oxidation, leading to a variety of derivatives with potentially new chemical and physical properties. For instance, alkylation of the carbodithioate would yield dithiocarbamate esters.
While direct N-alkylation or N-acylation is not feasible without prior removal of the carbodithioic acid group, the indole nitrogen's nucleophilicity is significantly modulated by this substituent. organic-chemistry.org The electron-withdrawing nature of the carbodithioate group reduces the electron density on the nitrogen, making it less nucleophilic compared to an unsubstituted indole. organic-chemistry.org
Should the carbodithioic acid group be selectively cleaved, the resulting 5-bromo-1H-indole would become amenable to a wide range of N-functionalization reactions. Standard protocols for the N-alkylation of indoles often employ strong bases like sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. nih.gov N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base.
A summary of potential derivatization reactions at the N-1 position, both on the existing functional group and on the indole nitrogen after potential deprotection, is presented below.
| Reaction Type | Reagents | Potential Product |
| S-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | Methyl 5-bromo-1H-indole-1-carbodithioate |
| N-Alkylation (post-deprotection) | NaH, Alkyl halide (e.g., Benzyl bromide) | 1-Alkyl-5-bromo-1H-indole |
| N-Acylation (post-deprotection) | Acyl chloride, Base (e.g., Pyridine) | 1-Acyl-5-bromo-1H-indole |
Advanced Reaction Mechanisms and Pathways
The advanced reaction mechanisms involving this compound would be highly influenced by the electronic properties of both the brominated indole ring and the N-carbodithioic acid substituent.
Mechanistic Investigations of Indole Ring Expansion and Rearrangement Reactions
Indole ring expansion and rearrangement reactions are known in indole chemistry, often proceeding through complex mechanistic pathways. For N-substituted indoles, photochemically mediated ring expansion using chlorodiazirines has been demonstrated to yield quinolinium salts. nih.gov This type of reaction involves the insertion of a carbene into the C2-C3 bond of the indole ring. The presence of the 5-bromo substituent would be expected to influence the electronic distribution in the indole ring, potentially affecting the regioselectivity and efficiency of such rearrangements.
Rearrangements of spirocyclic indolenines into quinolines have also been studied, with mechanisms proposed to proceed via enol or enolate intermediates. researchgate.net While not directly applicable to this compound in its ground state, such rearrangements could potentially be accessed from derivatives or under specific reaction conditions that promote the formation of an indolenine intermediate.
The carbodithioic acid group at N-1 could also play a role in mediating or inhibiting certain rearrangement pathways due to its steric bulk and electronic effects.
Studies on Oligomerization and Polymerization Processes Involving Indole and Thiol Moieties
The structure of this compound, containing both an indole moiety and a thiol-related functional group, suggests its potential as a monomer in oligomerization and polymerization reactions.
Studies on the oligomerization of other indole derivatives have shown that reactions can proceed through the C3 position of the indole ring. mdpi.comnih.gov In the presence of a thiol, adducts can be formed, indicating the potential for co-polymerization. mdpi.comnih.gov For this compound, the carbodithioic acid group could potentially participate in polymerization through various mechanisms, including condensation or oxidative coupling.
Furthermore, indole-based functional polymers have been synthesized via catalyst-free C-N coupling reactions, highlighting the versatility of the indole scaffold in polymer chemistry. rsc.org The presence of the bromine atom at the 5-position offers a site for cross-coupling reactions, which could be exploited in the synthesis of well-defined polymers. The thiol moiety also presents a handle for polymerization, for instance, through thiol-ene "click" chemistry or oxidative disulfide bond formation.
A hypothetical polymerization scheme could involve the polycondensation of this compound, potentially leading to a polymer with a repeating indole unit in the backbone, with the bromine atom available for post-polymerization modification.
| Polymerization Strategy | Potential Monomer(s) | Resulting Polymer Type |
| Oxidative Polymerization | This compound | Polymer with disulfide linkages |
| Cross-Coupling Polymerization | A di-functionalized comonomer and this compound (utilizing the bromine) | Conjugated polymer |
| Thiol-ene Polymerization | This compound and a di-ene comonomer | Polythioether |
Derivatives and Analogs of 5 Bromo 1h Indole 1 Carbodithioic Acid: Design and Synthesis
Strategic Modifications of the Carbodithioate Moiety
The synthesis of S-substituted derivatives, such as S-alkyl esters, is a fundamental modification of the carbodithioate group. This is exemplified in the synthesis of related dithiocarbamate-containing indole (B1671886) phytoalexins, such as 5-bromobrassinin. researchgate.net The general approach involves the reaction of the dithiocarbamic acid salt with an alkylating agent. For instance, the S-methyl group in 5-bromobrassinin is introduced by reacting the corresponding dithiocarbamate (B8719985) precursor with methyl iodide. This S-methylation transforms the reactive dithiocarbamate into a more stable methyl ester derivative, a common strategy to improve compound stability and modulate activity.
These synthetic routes are highly adaptable, allowing for the introduction of a wide array of S-substituents by varying the alkylating or acylating agent. This flexibility enables the creation of a library of S-substituted esters and thioethers for biological screening.
Modification of the nitrogen atom within the dithiocarbamate or related frameworks, such as thioureas, provides another avenue for structural diversification. Research into novel 5-bromo derivatives of indole phytoalexins has led to the synthesis of various N-substituted thiourea (B124793) analogs. beilstein-archives.org The synthesis typically begins with the reduction of an appropriate oxime, such as 5-bromo-1-methoxyindole-3-carbaldoxime, to a labile amine intermediate. beilstein-archives.org This amine is then reacted in situ with a selected isothiocyanate (R-N=C=S) to yield the target N,N'-disubstituted thiourea. beilstein-archives.org This method allows for the incorporation of diverse aryl and alkyl groups onto the nitrogen atom, as demonstrated by the preparation of derivatives with phenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents. beilstein-archives.org
Table 1: Examples of N-Substituted Thiourea Derivatives of 5-Bromoindole (B119039)
| Starting Material | Reagent | Resulting N-Substituent | Reference |
| 5-Bromo-1-methoxyindol-3-ylmethylamine | Phenyl isothiocyanate | Phenyl | beilstein-archives.org |
| 5-Bromo-1-methoxyindol-3-ylmethylamine | 4-Chlorophenyl isothiocyanate | 4-Chlorophenyl | beilstein-archives.org |
| 5-Bromo-1-methoxyindol-3-ylmethylamine | 4-Trifluoromethylphenyl isothiocyanate | 4-Trifluoromethylphenyl | beilstein-archives.org |
This synthetic versatility is crucial for exploring how different substituents impact the compound's biological interactions.
Structural Diversification of the Indole Scaffold
Altering the core indole ring system is a powerful strategy for generating novel analogs. Modifications can include the introduction of additional substituents or the complete replacement of the indole nucleus with a bioisosteric equivalent.
Introducing additional halogen atoms to the 5-bromoindole scaffold can significantly alter its electronic and lipophilic properties. The synthesis of 3,5-dibromo-2-(trifluoromethyl)-1H-indole demonstrates a method for achieving multiple halogenations. nih.gov Starting with 2-(trifluoromethyl)-1H-indole, direct bromination using a solution of bromine in dichloromethane (B109758) can yield the 3,5-dibrominated product. nih.gov The reaction conditions can be controlled to favor the introduction of one or more bromine atoms at specific positions on the indole ring. This approach provides a direct route to creating a series of polyhalogenated indole derivatives for further chemical elaboration.
The C-2 and C-3 positions of the indole ring are prime targets for substitution, allowing for the introduction of a wide range of functional groups.
C-2 Substitution: The synthesis of 5-bromoindole-2-carboxylic acid and its subsequent conversion to oxadiazole derivatives showcases a method for C-2 functionalization. researchgate.net The initial indole-2-carboxylic acid can be prepared through various established indole syntheses and then used as a versatile intermediate for further reactions.
C-3 Substitution: The C-3 position is often functionalized via electrophilic substitution or by alkylation of gramine (B1672134) derivatives. nih.gov For example, 5-bromo-1H-indole can be reacted with various ketones (e.g., cycloheptanone) in the presence of an acid catalyst to yield 3-alkylated products like 5-bromo-3-cycloheptyl-1H-indole. rsc.org This direct alkylation method is effective for introducing cyclic and acyclic alkyl groups at the C-3 position.
Table 2: Synthesis of C-2 and C-3 Substituted 5-Bromoindole Analogs
| Position | Reagents/Method | Resulting Derivative | Reference |
| C-2 | Synthesis of carboxylic acid followed by heterocycle formation | 5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazole derivatives | researchgate.net |
| C-3 | Acid-catalyzed reaction with cycloheptanone | 5-Bromo-3-cycloheptyl-1H-indole | rsc.org |
| C-2 | Cross-coupling reactions on indole-2-carbonitrile | Polysubstituted indole-2-carbonitriles | nih.gov |
These methods provide robust pathways to a diverse set of C-2 and C-3 functionalized analogs, essential for probing specific binding interactions with biological targets.
Bioisosteric replacement is an advanced drug design strategy where a functional group is replaced by another group with similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. In the context of indole derivatives, the indole nucleus itself can be replaced by other heterocyclic systems. While specific examples starting from 5-bromo-1H-indole-1-carbodithioic acid are not detailed, the general principle is well-established for other indole-based compounds. researchgate.netnih.gov For instance, research on PI3Kδ inhibitors has successfully used bioisosteric replacement of an indole scaffold to develop potent and selective drug candidates. researchgate.netnih.gov This approach involves replacing the indole ring with other bicyclic or monocyclic heterocycles that mimic the spatial and electronic features of the original indole moiety. Applying this strategy to the 5-bromoindole framework could lead to the discovery of entirely new classes of compounds with novel or improved therapeutic properties.
Development of Chiral Derivatives and Enantioselective Synthetic Routes
The synthesis of chiral derivatives of this compound, a compound of interest in medicinal chemistry, presents a significant challenge that often requires innovative stereoselective strategies. While direct enantioselective routes to chiral derivatives of this specific carbodithioic acid are not extensively documented in publicly available research, the principles of asymmetric synthesis in the broader context of indole chemistry offer a foundational framework for their development. These approaches generally fall into two main categories: the use of chiral auxiliaries and catalytic enantioselective methods.
The design of chiral derivatives of this compound would logically involve the introduction of a stereocenter, either on the indole core or on a substituent attached to the carbodithioic acid moiety. The inherent reactivity of the indole nitrogen and the C3 position often serves as a focal point for such modifications.
Chiral Auxiliary-Mediated Synthesis:
One established strategy for achieving enantioselectivity is through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to guide a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org
For the synthesis of chiral derivatives of this compound, a hypothetical approach could involve the attachment of a chiral auxiliary to the carbodithioic acid group, forming a chiral ester or amide. Subsequent reactions, such as an intramolecular cyclization or an addition reaction at the C3 position of the indole, would be directed by the stereochemistry of the auxiliary.
A variety of chiral auxiliaries have been developed and are commercially available, including Evans oxazolidinones and Oppolzer's camphorsultam, which have proven effective in a wide range of asymmetric transformations. sigmaaldrich.com
Catalytic Enantioselective Routes:
The development of catalytic enantioselective methods is a highly sought-after goal in modern organic synthesis due to the efficiency and atom economy of these processes. acs.orgnih.gov For indole derivatives, both organocatalysis and transition-metal catalysis have emerged as powerful tools for the construction of chiral molecules. acs.orgnih.gov
In the context of this compound, a catalytic enantioselective approach might involve the reaction of the indole nucleus with an electrophile in the presence of a chiral catalyst. For instance, chiral phosphoric acids have been successfully employed in the catalytic asymmetric dearomatization of indoles to generate chiral indolenines and fused indolines. nih.gov Similarly, chiral thiourea catalysts have been shown to promote the enantioselective intermolecular addition of indoles to cyclic N-acyliminium ions. nih.gov
Another potential avenue is the use of transition metal catalysts in conjunction with chiral ligands. Palladium-catalyzed reactions, for example, have been utilized for the catalytic enantioselective synthesis of atropisomeric indoles possessing an N-C chiral axis. nih.gov The principles of such catalytic systems could potentially be adapted to introduce chirality into derivatives of this compound.
Theoretical and Computational Investigations of 5 Bromo 1h Indole 1 Carbodithioic Acid and Its Derivatives
Electronic Structure and Bonding Analysis
The electronic nature of 5-bromo-1H-indole-1-carbodithioic acid is fundamentally shaped by the interplay of the indole (B1671886) ring, the bromine substituent at the C5 position, and the dithiocarbamate (B8719985) group at the N1 position.
Density Functional Theory (DFT) Studies for Molecular Orbital Characterization
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. For compounds analogous to this compound, such as other dithiocarbamate ligands and indole derivatives, DFT calculations have been instrumental in characterizing their molecular orbitals. tandfonline.comnih.gov
In a typical DFT study of a dithiocarbamate ligand, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. For dithiocarbamate derivatives, the HOMO is often localized on the electron-rich sulfur atoms of the dithiocarbamate group, indicating that this is the primary site for electrophilic attack and coordination to metal ions. researchgate.net The LUMO, conversely, is typically distributed over the organic framework.
The introduction of an indole ring and a bromine atom would modulate this electronic picture. The indole nucleus itself is an aromatic system with a rich π-electron density. The bromine atom at the C5 position would exert both inductive (-I) and resonance (+M) effects, influencing the electron distribution across the indole ring.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, visualizing the electron density distribution and highlighting regions of positive and negative electrostatic potential. tandfonline.comnih.gov For this compound, the MEP map would be expected to show a region of high negative potential around the sulfur atoms of the dithiocarbamate group, confirming their nucleophilic character and propensity for metal coordination. tandfonline.com
Computational Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods, particularly DFT, are also employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts through computational modeling is a standard practice. For indole derivatives, computational studies have shown good agreement between calculated and experimental NMR spectra. mdpi.com In the case of this compound, the chemical shifts of the protons and carbons in the indole ring would be influenced by the bromine substituent and the dithiocarbamate group. The electron-withdrawing nature of the dithiocarbamate group at the N1 position would likely lead to a downfield shift of the protons in the pyrrole (B145914) ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. The UV-Vis spectrum of an indole derivative is characterized by π → π* transitions. nih.gov For this compound, the dithiocarbamate moiety would also contribute to the electronic transitions. The calculated absorption maxima can help in the interpretation of experimental UV-Vis spectra and provide insights into the electronic structure of the molecule.
Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the pathways and energetics of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
Computational Modeling of Transition States and Energetic Profiles of Reaction Pathways
For reactions involving indole derivatives, computational studies have been used to map out detailed reaction mechanisms, including the identification of transition states and the calculation of activation energies. copernicus.orgcopernicus.orgresearchgate.net For instance, in the atmospheric oxidation of indole, computational methods have been used to determine the preferred reaction pathways initiated by hydroxyl and chlorine radicals. copernicus.orgcopernicus.org These studies reveal that the reaction can proceed via different routes, such as addition to the double bonds or hydrogen abstraction from the N-H group, and the relative energies of the transition states determine the dominant pathway. copernicus.orgcopernicus.org
In the context of this compound, computational modeling could be used to explore its reactivity in various transformations. For example, the synthesis of this compound likely involves the reaction of 5-bromoindole (B119039) with carbon disulfide in the presence of a base. Computational analysis could elucidate the mechanism of this reaction, including the structure of the key intermediates and transition states.
Prediction of Reactivity Patterns and Chemoselectivity in Organic Transformations
The indole nucleus possesses multiple reactive sites, and computational studies can predict the regioselectivity of its reactions. For example, theoretical investigations of indole aryne cycloadditions have shown that the regioselectivity is highly dependent on the position of the aryne and the nature of the substituents. nih.gov The polarity of the indolynes, as revealed by DFT calculations, was found to be a key factor in determining the outcome of the cycloaddition. nih.gov
For this compound, the dithiocarbamate group at the N1 position significantly alters the reactivity of the indole ring compared to N-unsubstituted indoles. The electron-withdrawing nature of this group would generally decrease the nucleophilicity of the indole ring, potentially directing electrophilic substitution to different positions than in 5-bromoindole itself. Computational models could be employed to predict the most likely sites for electrophilic attack or other transformations, guiding synthetic efforts.
Ligand-Metal Interaction Studies
The dithiocarbamate functionality is an excellent chelating ligand for a wide range of metal ions. Computational studies of metal-dithiocarbamate complexes have provided detailed information about the nature of the metal-ligand bonding and the electronic structure of the resulting complexes. tandfonline.comrsc.org
In a typical metal-dithiocarbamate complex, the two sulfur atoms of the ligand coordinate to the metal center, forming a stable four-membered chelate ring. rsc.org DFT calculations on such complexes have been used to analyze the geometry, bonding, and electronic properties. tandfonline.comrsc.org The nature of the metal-sulfur bond can be investigated using techniques like NBO analysis, which can quantify the extent of charge transfer and orbital interactions between the ligand and the metal.
Computational Design and Prediction of Coordination Modes in Metal Complexes with Carbodithioate Ligands
The computational design of metal complexes featuring carbodithioate ligands, including derivatives of this compound, heavily relies on quantum chemical calculations, with Density Functional Theory (DFT) being a particularly prominent method. diyhpl.usresearchgate.net These theoretical investigations are crucial for predicting the geometric and electronic structures of the complexes, as well as for understanding the nature of the metal-ligand bonding. The insights gained from these calculations can guide the synthesis of new metal complexes with tailored properties.
A primary focus of computational studies in this area is the prediction of the coordination modes of the carbodithioate ligand. The dithiocarbamate group (-CSSH) in this compound presents multiple potential donor atoms, leading to various possible coordination geometries. DFT calculations can be employed to determine the relative energies of these different coordination modes, thereby predicting the most stable arrangement. For instance, a theoretical investigation of histidine, another ligand with multiple coordination sites, utilized DFT to explore its bidentate and tridentate coordination with various transition metal ions. nih.gov A similar approach can be applied to this compound to predict whether it will coordinate to a metal center through both sulfur atoms in a bidentate fashion, or potentially involve the indole nitrogen in a more complex binding mode.
Furthermore, computational methods like Ligand Field DFT (LFDFT) are specialized tools for studying coordination compounds with open-shell electronic structures, which are common for transition metal complexes. youtube.com These methods can accurately predict spectroscopic properties, which can then be compared with experimental data to validate the predicted coordination geometry. The synergistic combination of experimental spectroscopy and DFT modeling has been successfully used to determine the coordination of small ligands to palladium species. nih.gov
The table below illustrates a hypothetical outcome of a DFT study on the coordination of a generic metal ion (M²⁺) with the 5-bromo-1H-indole-1-carbodithioate ligand, showcasing how computational data can be presented to compare different coordination modes.
| Coordination Mode | Predicted M-S Bond Length (Å) | Predicted M-N Bond Length (Å) | Relative Stability (kcal/mol) |
| Bidentate (S,S) | 2.35 | - | 0 (most stable) |
| Monodentate (S) | 2.45 | - | +15.2 |
| Tridentate (S,S,N) | 2.40 | 2.55 | +8.5 |
This table is illustrative and presents plausible data based on general principles of coordination chemistry.
Computational studies also extend to the design of metal complexes for specific applications. For example, research into cobalt complexes with tripodal ligands for drug delivery demonstrates how computational parameters can be correlated with experimental outcomes like cytotoxicity and cellular uptake. rsc.org Similarly, DFT calculations on this compound and its metal complexes could be used to predict their potential as catalysts, sensors, or therapeutic agents.
Molecular Dynamics Simulations for Investigating Complexation Behavior
While quantum chemical calculations provide detailed information about the static properties of metal complexes, Molecular Dynamics (MD) simulations offer a powerful approach to study their dynamic behavior and the process of complexation in solution. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the interactions between the ligand, the metal ion, and the surrounding solvent molecules.
For this compound, MD simulations can be used to investigate several key aspects of its complexation behavior. One important application is to understand the solvation of the ligand and the metal ion before complexation. The simulations can reveal the structure of the solvation shells and the energetic changes associated with the removal of solvent molecules, which is a crucial step in the formation of the metal-ligand complex.
Furthermore, MD simulations can be used to study the entire complexation process, from the initial encounter of the ligand and the metal ion to the formation of the final, stable complex. These simulations can identify intermediate states and transition pathways, providing a mechanistic understanding of the complexation reaction. A study on the complexation of Americium(III) with a preorganized ligand in an ionic liquid, for example, used MD simulations to examine the structure of 1:1 and 1:2 metal-to-ligand complexes and the role of the solvation environment. osti.gov This research highlighted how the secondary solvation environment can influence the stability of the complex and the binding free energy. osti.gov
The binding free energy, a key measure of the stability of a metal complex, can be calculated from MD simulations using methods such as umbrella sampling or thermodynamic integration. These calculations provide a quantitative prediction of the affinity of this compound for different metal ions. The table below presents a hypothetical comparison of binding free energies for the complexation of the 5-bromo-1H-indole-1-carbodithioate ligand with different divalent metal ions in an aqueous solution, as could be derived from MD simulations.
| Metal Ion (M²⁺) | Calculated Binding Free Energy (kcal/mol) | Key Intermolecular Interactions |
| Cu²⁺ | -25.8 | Strong M-S covalent character |
| Ni²⁺ | -22.1 | M-S coordination, hydrogen bonding with solvent |
| Zn²⁺ | -19.5 | M-S coordination |
| Pd²⁺ | -28.3 | Strong M-S covalent character, potential for pi-stacking with indole |
This table is illustrative and presents plausible data based on the known affinities of dithiocarbamate ligands for different metal ions.
Emerging Research Directions and Future Perspectives
Development of Innovative and Sustainable Synthetic Methodologies for 5-Bromo-1H-indole-1-carbodithioic Acid
The traditional synthesis of dithiocarbamates often involves the use of hazardous solvents and reagents. Consequently, a major focus of current research is the development of greener and more sustainable synthetic routes for this compound and its derivatives.
One promising approach is the adoption of environmentally friendly solvents. Researchers have successfully utilized deep eutectic solvents (DES) and polyethylene glycol (PEG) for the one-pot, three-component synthesis of dithiocarbamate (B8719985) derivatives, achieving high yields and short reaction times without the need for traditional organic solvents rsc.org. These green solvents can often be recovered and recycled, further enhancing the sustainability of the process rsc.org.
Another key area of development is the move towards catalyst-free and transition-metal-free reactions. An efficient protocol for the synthesis of indole-dithiocarbamate compounds has been developed using potassium tert-butoxide (t-BuOK) as a promoter, allowing for the chemoselective introduction of the dithiocarbamate group at the nitrogen position of indoles at room temperature nih.gov. Furthermore, a one-pot, three-component route for the direct C-H sulfenylation of indoles with dithiocarbamates has been achieved using molecular iodine, avoiding the need for transition metal catalysts acs.org. These methods not only reduce the environmental impact but also simplify the purification process.
The foundational synthesis of the potassium salt of this compound involves a base-mediated reaction between 5-bromoindole (B119039) and carbon disulfide in ethanol (B145695) under ice-cooled conditions vulcanchem.com. Future research will likely focus on optimizing these existing methods and exploring novel techniques such as microwave-assisted synthesis to further improve efficiency and sustainability researchgate.net.
Table 1: Comparison of Synthetic Methodologies for Dithiocarbamate Synthesis
| Methodology | Key Features | Advantages |
| Conventional Synthesis | Use of traditional organic solvents and reagents. | Well-established procedures. |
| Green Solvents (DES, PEG) | Employs environmentally benign and recyclable solvents. | Reduced environmental impact, potential for solvent recycling. rsc.org |
| Base-Promoted Synthesis | Utilizes a promoter like t-BuOK for N-S bond formation. | High chemoselectivity, mild reaction conditions (room temperature). nih.gov |
| Transition-Metal-Free C-H Sulfenylation | Mediated by molecular iodine for direct introduction of dithiocarbamates. | Avoids transition metal contamination, uses simple starting materials. acs.org |
Exploration of Advanced Catalytic Applications and Functional Materials Derived from the Compound
The dithiocarbamate moiety in this compound imparts unique electronic properties, making it a candidate for advanced applications in catalysis and materials science.
A significant recent discovery is the use of potassium 5-bromo-1H-indole-1-carbodithioate as an organic photocatalyst. It has been shown to activate alkyl electrophiles through an SN2 pathway, enabling the photochemical generation of radicals sigmaaldrich.comscientificlabs.ie. This opens up new possibilities for its use in photoredox catalysis, a rapidly growing field in organic synthesis.
The dithiocarbamate group is also known for its ability to function as a versatile linker in the formation of self-assembled monolayers (SAMs) on metal surfaces nih.gov. The bidentate nature of the dithiocarbamate group provides a distinct metal-molecule coupling compared to traditional thiol-based linkers, making it an interesting prospect for applications in molecular electronics nih.gov. Derivatives of this compound could potentially be used to create functionalized surfaces with tailored electronic and chemical properties.
Furthermore, dithiocarbamate complexes are valuable as single-source precursors for the synthesis of nanoscale metal sulfides researchgate.netmdpi.com. By carefully selecting the metal and the dithiocarbamate ligand, it is possible to control the phase, size, and morphology of the resulting nanomaterials researchgate.net. This suggests that this compound could be a precursor for novel functional materials with applications in electronics, optics, and catalysis. The development of coordination polymers from poly-functional dithiocarbamate ligands is another area of active research, with potential applications in creating materials with unique structural and electronic properties mdpi.com.
Investigation of this compound as a Key Synthon in the Synthesis of Complex Molecules
The carbodithioic acid group in this compound is a versatile functional handle that allows for its use as a synthon in the construction of more complex molecular architectures, particularly heterocyclic compounds with potential biological activity.
One important derivatization pathway is the formation of thiazolidinones . The reaction of dithiocarbamates with thioglycolic acid provides a route to 4-thiazolidinone derivatives, which are a class of heterocyclic compounds known for a wide range of biological activities jmchemsci.commdpi.comjmchemsci.comsemanticscholar.orgnih.gov. The synthesis typically involves a cyclocondensation reaction, and the indole (B1671886) moiety can be further functionalized to tune the properties of the final molecule.
Another significant application is in the synthesis of hydrazone derivatives . Condensation of the carbodithioic acid or its derivatives with hydrazine hydrate can generate hydrazone analogs vulcanchem.com. Hydrazide-hydrazones are recognized for their diverse pharmacological properties, and their synthesis is often a straightforward condensation reaction between a hydrazide and an aldehyde or ketone d-nb.infomdpi.comresearchgate.netnih.gov. The 5-bromoindole scaffold in these derivatives is a common feature in molecules designed as inhibitors of enzymes such as VEGFR-2 tyrosine kinase d-nb.inforesearchgate.net.
The ability to readily transform the carbodithioic acid group into other functional moieties makes this compound a valuable building block for combinatorial chemistry and the synthesis of libraries of complex molecules for drug discovery and other applications.
Table 2: Key Synthetic Transformations of this compound
| Reaction | Reagent(s) | Product Class | Potential Applications |
| Thiazolidinone formation | Thioglycolic acid | 4-Thiazolidinones | Medicinal chemistry, antimicrobial agents. jmchemsci.commdpi.comjmchemsci.comsemanticscholar.orgnih.gov |
| Hydrazone conjugation | Hydrazine hydrate | Hydrazones | Anticancer agents, enzyme inhibitors. vulcanchem.comd-nb.inforesearchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-1H-indole-1-carbodithioic acid, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: A typical synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, bromo-indole derivatives are functionalized via reactions with azides or alkynes in solvent systems like PEG-400/DMF (2:1), using CuI as a catalyst. After 12 hours of stirring, the product is extracted with ethyl acetate, purified via flash column chromatography (70:30 ethyl acetate/hexane), and characterized using -NMR, -NMR, and FAB-HRMS to confirm structural integrity . Yield optimization (~25–50%) depends on solvent polarity and catalyst loading.
Q. How is X-ray crystallography applied to determine the crystal structure of 5-bromo-1H-indole derivatives, and what software tools are recommended for data refinement?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Data collection at 293 K with synchrotron or lab-based sources provides structural parameters (e.g., bond lengths, angles). Refinement using SHELXL (for small molecules) or OLEX2 (for workflow integration) is critical. Key metrics include the R factor (<0.06) and data-to-parameter ratios (>14:1). For example, 5-fluoro-1H-indole-3-carboxylic acid was refined to , highlighting the precision of SHELX-based methods .
Advanced Research Questions
Q. How can researchers address contradictions between spectroscopic data (e.g., NMR) and crystallographic results when characterizing this compound?
Methodological Answer: Contradictions may arise from polymorphism, solvate formation, or dynamic effects in solution. Cross-validate results by:
Q. What methodological approaches optimize the yield of this compound in Cu(I)-catalyzed reactions, considering variables like solvent systems and catalyst loading?
Methodological Answer: Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance reactivity, but PEG-400 reduces copper aggregation, improving catalytic efficiency .
- Catalyst Loading: Incremental increases in CuI (e.g., 0.5–1.5 equivalents) can boost yields, but excess catalyst may promote side reactions.
- Workup Adjustments: Precipitation in water (vs. chromatography) improves scalability, though purity may require trade-offs .
Q. How can computational modeling complement experimental data in predicting the reactivity of this compound in biological systems?
Methodological Answer: Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing Fukui indices. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to biological targets (e.g., antioxidant enzymes). Pair these with experimental validation via:
- In vitro assays: Measure radical scavenging activity (e.g., DPPH assay) to correlate computational predictions with observed bioactivity .
Q. What experimental designs resolve ambiguities in the biological activity of 5-bromo-1H-indole derivatives, particularly in oxidative stress pathways?
Methodological Answer: Use a tiered approach:
- Primary Screening: High-throughput assays (e.g., HO scavenging) identify hits.
- Mechanistic Studies: NMR-based binding assays or X-ray crystallography reveal interactions with targets like NADPH oxidase .
- In vivo Validation: Zebrafish or murine models quantify ROS reduction, ensuring translational relevance.
Data Contradiction and Analysis
Q. How should researchers interpret conflicting data between synthetic yields and theoretical calculations in bromo-indole chemistry?
Methodological Answer: Discrepancies often stem from unaccounted intermediates or kinetic vs. thermodynamic control. Mitigate by:
- Reaction Monitoring: Use in situ IR or LC-MS to detect transient species.
- Computational Kinetics: Apply Eyring equations to model energy barriers and identify rate-limiting steps .
Software and Tools
Q. Which software tools are essential for refining and visualizing the crystal structures of bromo-indole derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
